3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride
Overview
Description
3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrimidinone derivatives It is characterized by its molecular structure, which includes a pyrimidinone ring substituted with a methyl group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrimidinone core. One common synthetic route includes the reaction of a suitable pyrimidinone precursor with a pyridine derivative under specific conditions, such as heating in the presence of a base or acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to naturally occurring molecules can make it useful in drug discovery.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid: This compound is similar but lacks the hydrochloride group.
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride: This compound has a different pyridine substitution pattern.
Uniqueness: The presence of the hydrochloride group in 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride distinguishes it from similar compounds, potentially affecting its solubility, stability, and biological activity.
Properties
IUPAC Name |
3-(4-methyl-6-oxo-2-pyridin-4-yl-1H-pyrimidin-5-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.ClH/c1-8-10(2-3-11(17)18)13(19)16-12(15-8)9-4-6-14-7-5-9;/h4-7H,2-3H2,1H3,(H,17,18)(H,15,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUJDYJJPJUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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